Diisopropyl isopropylphosphonate

Description

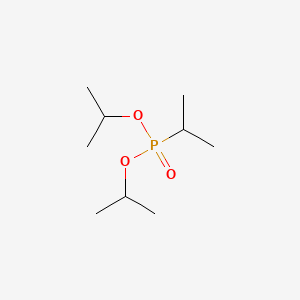

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFSQTGEVLHCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575367 | |

| Record name | Dipropan-2-yl propan-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3759-39-5 | |

| Record name | Dipropan-2-yl propan-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl isopropylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diisopropyl Isopropylphosphonate

Established Synthesis Pathways

Traditional methods for synthesizing phosphonates have been well-documented for over a century and remain fundamental in organophosphorus chemistry. These pathways include phosphorylation and esterification reactions, often explained by well-known named reactions that provide insight into their mechanisms.

Phosphorylation Reactions

Phosphorylation in this context refers to the creation of the P-C bond, a key step in forming the phosphonate (B1237965) backbone. These reactions typically involve a phosphorus-containing reagent acting as a nucleophile or electrophile to form a stable bond with a carbon atom. For diisopropyl isopropylphosphonate, this involves creating a bond between the phosphorus atom and an isopropyl group. A common strategy involves reacting a trivalent phosphorus compound with an appropriate electrophile, as detailed in the Michaelis-Arbuzov reaction. mdpi.comwikipedia.org

Esterification Techniques

Esterification is crucial for forming the diisopropyl ester portion of the target molecule. This can be achieved in several ways. One common method is the reaction of a phosphonic acid derivative (like isopropylphosphonic dichloride) with isopropanol (B130326). Alternatively, a direct esterification of isopropylphosphonic acid with isopropanol can be performed, often under acidic catalysis, in a process analogous to the Fischer esterification of carboxylic acids. youtube.comyoutube.com Another approach involves the reaction of phosphorus trichloride (B1173362) with isopropanol to first form diisopropyl phosphite (B83602), a key intermediate in several synthetic routes. google.comchemicalbook.com This process requires careful control of stoichiometry and conditions to prevent the formation of triisopropyl phosphite.

Mechanistic Insights into Named Synthetic Reactions

Several named reactions are central to the synthesis of phosphonates and provide a clear mechanistic framework for their formation.

Pudovik Reaction: The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite (a >P(O)H compound) to an unsaturated electrophile, such as an aldehyde, ketone, or imine, to form α-hydroxyphosphonates or α-aminophosphonates. mdpi.commdpi.com While the classic Pudovik reaction is primarily used for synthesizing α-functionalized phosphonates, its core principle—the nucleophilic addition of the P-H bond—is a fundamental transformation in organophosphorus chemistry. mdpi.comnih.gov For example, reacting diisopropyl phosphonate with an aldehyde in the presence of a base like triethylamine (B128534) facilitates the formation of a new P-C bond. mdpi.comresearchgate.net

Michaelis-Arbuzov Reaction: This is arguably the most important and widely used method for forming the P-C bond in phosphonates. mdpi.comwikipedia.org The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.org To synthesize this compound, triisopropyl phosphite is reacted with an isopropyl halide (e.g., isopropyl iodide).

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophilic phosphorus atom of triisopropyl phosphite attacks the electrophilic carbon of the isopropyl halide in an Sₙ2 reaction, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the isopropyl groups on a phosphite oxygen atom in a second Sₙ2 reaction. This cleaves the O-C bond, yielding the stable pentavalent this compound and a molecule of isopropyl halide. wikipedia.orgjk-sci.com

This reaction is highly efficient for primary and some secondary alkyl halides. jk-sci.comorgsyn.org

Table 1: Michaelis-Arbuzov Reaction Parameters

| Reactant 1 | Reactant 2 | Key Feature | Product | Reference |

| Triisopropyl phosphite | Methyl iodide | Exothermic reaction initiated by heating | Diisopropyl methylphosphonate (B1257008) | orgsyn.org |

| Triethyl phosphite | Ethyl iodide | Requires reflux for completion | Diethyl ethylphosphonate | orgsyn.org |

| Trialkyl phosphite | Alkyl halide | General method for P-C bond formation | Dialkyl alkylphosphonate | mdpi.comwikipedia.org |

Atherton-Todd Reaction: The Atherton-Todd reaction provides a method for converting dialkyl phosphites into other phosphorus compounds, such as phosphoramidates, pyrophosphates, or dialkyl chlorophosphates. wikipedia.orgbeilstein-journals.org The reaction typically involves a dialkyl phosphite, a base (often an amine), and carbon tetrachloride as a chlorinating agent. wikipedia.orgrsc.org

The mechanism is thought to proceed as follows:

The base deprotonates the dialkyl phosphite to form a phosphonate anion.

This anion then reacts with carbon tetrachloride to form the dialkyl chlorophosphate and the trichloromethanide anion. rsc.org

The highly reactive dialkyl chlorophosphate can then be trapped by a nucleophile present in the reaction mixture, such as an alcohol or amine. researchgate.net

To synthesize this compound via this route, diisopropyl phosphite would first be converted to diisopropyl chlorophosphate. This reactive intermediate would then need to be reacted with an isopropyl nucleophile, such as an isopropyl Grignard reagent, to form the final P-C bond.

Advanced Synthetic Approaches

To improve efficiency, reduce reaction times, and facilitate purification, modern synthetic approaches have been applied to the synthesis of phosphonates.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. researchgate.netutrgv.edu In the context of phosphonate synthesis, it has been successfully applied to the Michaelis-Arbuzov reaction. google.com The use of microwave heating can dramatically reduce reaction times from many hours under conventional heating to mere minutes. google.comnih.gov This rapid and controlled heating can also lead to higher yields and cleaner reactions by minimizing the formation of by-products that may occur during prolonged heating. For instance, the reaction of triisopropyl phosphite with a haloalkane can be performed in a dedicated microwave reactor, often reaching completion in under 15 minutes. google.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Temperature | Outcome | Reference |

| Kabachnik-Fields | Microwave | 10 min | 80 °C | High yield, rapid | nih.gov |

| Michaelis-Arbuzov | Microwave | 10-15 min | Controlled | High yield, reduced byproducts | google.com |

| Imidazole Synthesis | Microwave | 5-15 min | 80 °C | Excellent yield, high purity | utrgv.edunih.gov |

| Fischer Esterification | Conventional | 1-3 hours | Reflux | Equilibrium-limited | youtube.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for creating libraries of compounds and simplifying product purification. youtube.com This technique involves attaching a reactant to an insoluble polymer support (resin), performing a series of reactions on the support-bound substrate, and finally cleaving the desired product from the resin. nih.gov

For the synthesis of this compound, one could envision a strategy where an isopropyl alcohol is attached to a resin, converted to a support-bound alkyl halide, and then reacted with triisopropyl phosphite in solution. After the Michaelis-Arbuzov reaction is complete, the crude product attached to the resin can be washed to remove excess reagents and by-products. The final step would be the cleavage of the this compound from the polymer support, yielding a product of high purity. youtube.com This methodology is particularly amenable to automation and high-throughput synthesis. youtube.com

Precursor Chemistry and Derivatives

The synthesis of this compound is fundamentally rooted in the chemistry of its precursor molecules. The selection of appropriate starting materials is critical for achieving the desired product through established organophosphorus reaction mechanisms. The primary synthetic route relies on the Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds. orgsyn.orggoogle.com

The key precursors for the synthesis of this compound are triisopropyl phosphite and an isopropyl halide. Triisopropyl phosphite serves as the phosphorus source, containing the diisopropyl phosphonate ester framework. The isopropyl halide provides the isopropyl group that directly bonds to the phosphorus atom.

The synthesis of the essential precursor, triisopropyl phosphite, is typically achieved through the esterification of phosphorus trichloride with isopropyl alcohol. chemicalbook.comgoogle.com In this reaction, three equivalents of isopropyl alcohol react with one equivalent of phosphorus trichloride to yield triisopropyl phosphite. chemicalbook.com Solvents like benzene (B151609) may be used, and the reaction temperature is often controlled to optimize yield and minimize by-product formation. google.com

The core of the synthesis for this compound is the Michaelis-Arbuzov reaction, which involves the reaction of triisopropyl phosphite with an isopropyl halide, such as isopropyl iodide. orgsyn.org The reaction mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically through attack by the displaced halide ion, to yield the final phosphonate product and a molecule of isopropyl halide.

By modifying the alkyl halide reactant in the Michaelis-Arbuzov reaction, a variety of phosphonate derivatives can be synthesized from the common precursor, triisopropyl phosphite. For instance, using methyl iodide instead of isopropyl iodide results in the formation of diisopropyl methylphosphonate (DIMP). orgsyn.orgwikipedia.org Similarly, ethyl iodide can be used to produce diisopropyl ethylphosphonate. orgsyn.org

The versatility of phosphonate chemistry allows for the creation of more complex derivatives. For example, reacting diisopropyl phosphonate (a related precursor also known as diisopropyl hydrogen phosphite) with trans-cinnamaldehyde in the presence of a base facilitates a Pudovik reaction, yielding diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate. mdpi.com Furthermore, diisopropyl phosphite can serve as a starting point for synthesizing halogenated derivatives like diisopropyl fluorophosphate (B79755) (DFP) through a one-pot fluorination process. researchgate.net

Table 1: Key Precursors for Phosphonate Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Isopropyl Alcohol | C₃H₈O | Starting material for triisopropyl phosphite synthesis. chemicalbook.comwikipedia.org |

| Phosphorus Trichloride | PCl₃ | Phosphorus source for triisopropyl phosphite synthesis. chemicalbook.comgoogle.com |

| Triisopropyl Phosphite | C₉H₂₁O₃P | Key intermediate; reacts with alkyl halides in the Michaelis-Arbuzov reaction. orgsyn.orggoogle.com |

| Isopropyl Iodide | C₃H₇I | Source of the P-linked alkyl group for this compound synthesis. orgsyn.org |

| Methyl Iodide | CH₃I | Alkylating agent for the synthesis of the derivative diisopropyl methylphosphonate. orgsyn.orgwikipedia.org |

| Ethyl Iodide | C₂H₅I | Alkylating agent for the synthesis of the derivative diisopropyl ethylphosphonate. orgsyn.org |

Table 2: Selected Derivatives and Synthetic Routes

| Derivative Compound | Chemical Formula | Synthetic Method | Key Reactants |

| Diisopropyl methylphosphonate (DIMP) | C₇H₁₇O₃P | Michaelis-Arbuzov Reaction | Triisopropyl phosphite, Methyl iodide orgsyn.orgwikipedia.org |

| Diisopropyl ethylphosphonate | C₈H₁₉O₃P | Michaelis-Arbuzov Reaction | Triisopropyl phosphite, Ethyl iodide orgsyn.org |

| Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate | C₁₅H₂₃O₄P | Pudovik Reaction | Diisopropyl phosphonate, trans-Cinnamaldehyde mdpi.com |

| Diisopropyl 2-chloroethylphosphonate | C₈H₁₈ClO₃P | Michaelis-Arbuzov Reaction | Triisopropyl phosphite, 1,2-dichloroethane (B1671644) google.com |

| Diisopropyl fluorophosphate (DFP) | C₆H₁₄FO₃P | Chlorination & Fluorination | Diisopropyl phosphite, Sodium fluoride (B91410) researchgate.netwikipedia.org |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Formation Reactions

The synthesis of diisopropyl isopropylphosphonate, a dialkyl alkylphosphonate, is primarily understood through reaction mechanisms developed for analogous organophosphorus compounds. Key among these are nucleophilic substitution pathways.

The formation of the phosphonate (B1237965) P-C bond is classically achieved via the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comnih.gov This reaction provides a strong analogy for the synthesis of this compound. The mechanism is characterized by two distinct nucleophilic substitution (SN2) steps. wikipedia.orgnih.govchemeurope.com

The process initiates with the nucleophilic attack of a trivalent phosphorus ester, such as triisopropyl phosphite (B83602), on an electrophilic alkyl halide, like 2-iodopropane. wikipedia.orgjk-sci.com This first step is a classic SN2 reaction, where the lone pair of electrons on the phosphorus atom attacks the carbon atom of the alkyl halide, displacing the halide ion. nih.gov

The second mechanistic step involves the displaced halide anion, which then acts as a nucleophile. It attacks one of the alkyl groups on the newly formed phosphonium (B103445) salt intermediate, also via an SN2 pathway. wikipedia.orgchemeurope.com This attack cleaves an ester bond, resulting in the formation of the final pentavalent phosphonate and a new alkyl halide molecule. chemeurope.com The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. chemeurope.com

The prevailing evidence for phosphonate formation reactions, such as the Michaelis-Arbuzov and Pudovik reactions, points towards stepwise mechanisms rather than concerted pathways.

In the Michaelis-Arbuzov reaction, the mechanism is distinctly stepwise, defined by the formation of a discrete phosphonium salt intermediate. wikipedia.orgcia.gov This intermediate is formed in the first SN2 step and consumed in the second. wikipedia.org In some cases, particularly with triaryl phosphites, these phosphonium salt intermediates are stable enough to be isolated, providing strong evidence against a concerted mechanism where bond formation and cleavage would occur simultaneously. wikipedia.orgchemeurope.com

Another relevant synthetic route is the Pudovik reaction, which involves the addition of a hydrophosphoryl compound, like diisopropyl phosphite, to an unsaturated system. tandfonline.comresearchgate.netwikipedia.org This reaction is also a stepwise process. It is typically base-catalyzed, beginning with the formation of a dialkylphosphite anion. tandfonline.com This anion then performs a nucleophilic attack on the electrophilic center of the unsaturated partner, forming an intermediate which is subsequently protonated to yield the final product. tandfonline.com The reaction kinetics and the ability to isolate or trap intermediates support a stepwise pathway.

Intermediates play a crucial role in dictating the course and outcome of phosphonate formation reactions.

In the Pudovik reaction, the mechanism involves the formation of a phosphite anion as a key reactive intermediate following deprotonation of the hydrophosphoryl compound by a base. tandfonline.com This anion attacks the carbonyl or imine, leading to a tetrahedral intermediate which, upon protonation, gives the final α-hydroxy or α-amino phosphonate. tandfonline.combeilstein-journals.org The stability and subsequent reaction pathways of this intermediate determine the final product structure.

Interactive Table: Key Intermediates in Phosphonate Formation Click on the headers to sort the table.

| Reaction Name | Key Intermediate | Role of Intermediate | Evidence for Existence |

| Michaelis-Arbuzov Reaction | Alkoxyphosphonium Salt | Product of initial nucleophilic attack; subsequently dealkylated by halide ion. wikipedia.org | Can be isolated in reactions with triaryl phosphites. wikipedia.orgchemeurope.com |

| Pudovik Reaction | Dialkylphosphite Anion | Acts as the primary nucleophile attacking the unsaturated bond. tandfonline.com | Inferred from kinetic studies and base catalysis requirements. tandfonline.com |

| Pudovik Reaction | Tetrahedral Adduct | Initial product of addition to a carbonyl or imine; awaits protonation. tandfonline.com | Characterized in mechanistic studies of related reactions. beilstein-journals.org |

Degradation and Transformation Mechanisms

This compound, like other organophosphonate esters, is susceptible to degradation through several chemical pathways, most notably hydrolysis and oxidation.

The hydrolysis of dialkyl phosphonates is a significant degradation route, typically proceeding through a two-step, consecutive reaction mechanism, especially under acidic conditions. nih.govresearchgate.net Each step involves the cleavage of a P-O-C ester linkage.

This compound + H₂O → Isopropyl isopropylphosphonic acid monoester + Isopropanol (B130326)

Isopropyl isopropylphosphonic acid monoester + H₂O → Isopropylphosphonic acid + Isopropanol

Interactive Table: Hydrolysis of Dialkyl Phosphonates Click on the headers to sort the table.

| Step | Reactants | Products | Mechanistic Detail | Rate Determining? |

| 1 | Dialkyl Phosphonate + H₂O | Monoester + Alcohol | Nucleophilic attack of H₂O on phosphorus (SN2-type). mdpi.com | No |

| 2 | Monoester + H₂O | Phosphonic Acid + Alcohol | Nucleophilic attack of H₂O on the monoester. nih.gov | Yes nih.gov |

Oxidative Processes

The oxidative degradation of organophosphonates is a critical transformation pathway. While direct studies on this compound are limited, extensive research on the structurally similar nerve agent simulant, diisopropyl methylphosphonate (B1257008) (DIMP), provides significant insight into the likely mechanisms.

Studies on DIMP have shown that oxidative destruction can be initiated by atomic oxygen. The reaction begins with a hydrogen abstraction from one of the carbon atoms on the isopropyl or methyl groups. beilstein-journals.org This initial step generates carbon-centered radicals derived from the parent molecule. These radicals then participate in a cascade of secondary reactions, including interactions with other oxygen species, leading to the uptake of oxygen into the film and the formation of new products. beilstein-journals.org This process can lead to the formation of oligomeric and polymeric materials, which may form a protective layer that hinders the degradation of the underlying bulk material. beilstein-journals.org

Photolytic Degradation Pathways

For related organophosphorus pesticides, photolysis has been identified as a significant degradation method. Common reactions observed during the photolysis of organophosphorus compounds include dehydroxylation, dehalogenation, photo-rearrangement, and cleavage of chemical bonds. For instance, studies on other organophosphorus esters have proposed degradation mechanisms that involve rearrangement, cracking reactions, and light-induced redox reactions.

In the case of this compound, it is plausible that UV irradiation could lead to the cleavage of the P-C or P-O bonds. The presence of isopropyl groups, both on the phosphorus atom and in the ester linkages, may influence the specific degradation products. For example, homolytic cleavage could lead to the formation of various radical species that would then undergo further reactions. It is important to note that without specific experimental data for this compound, these proposed pathways remain speculative.

Stereochemical Influences on Reactivity

The phosphorus center in this compound is chiral due to the four different substituents attached to it (an oxygen atom, two isopropoxy groups, and an isopropyl group). However, as the two isopropoxy groups are identical, the molecule itself is achiral unless the isopropyl groups are considered in a specific conformation that breaks symmetry. If we consider related chiral phosphonates, the stereochemistry at the phosphorus center can significantly influence their reactivity.

For many organophosphorus esters, the different stereoisomers exhibit varying rates of reaction, particularly in biological systems where they interact with chiral enzymes. For example, the inhibitory power of isomers of some organophosphorus compounds against acetylcholinesterase can differ by orders of magnitude. Similarly, in non-biological reactions, the stereochemistry can affect the rate and outcome of reactions. For instance, the hydrolysis of chiral phosphonates can proceed at different rates for different enantiomers, and stereoselective synthesis methods are often employed to produce specific stereoisomers of phosphonates with desired reactivity. rsc.org

In the context of this compound, if a chiral center were introduced, for example by differentiating the two isopropoxy groups, one would expect the resulting enantiomers to exhibit different reactivity profiles. This is due to the different spatial arrangements of the substituents around the phosphorus atom, which can affect the approach of reactants and the stability of transition states. While specific studies on the stereochemical influences on the reactivity of this compound were not found, the principles established for other chiral phosphonates suggest that stereochemistry would be a critical factor in its chemical behavior. tandfonline.com

Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic data for this compound are scarce in the public domain. However, studies on the closely related compound, diisopropyl methylphosphonate (DIMP), provide valuable insights into the potential kinetic and thermodynamic parameters of reactions involving this compound.

The thermal decomposition of DIMP has been studied, and it is proposed to proceed via a unimolecular elimination reaction to produce propene and isopropyl methylphosphonate. The Arrhenius rate expression for the decomposition of DIMP in the gas phase over a temperature range of 762–1059 K has been determined. researchgate.net

| Reaction | Rate Expression (s⁻¹) | Activation Energy (cal/mol) | Reference |

| DIMP → IMP + Propene | 10¹⁵.⁰⁵⁸ ± ⁰.⁵ e-(47497 ± 1935)/RT | 47497 ± 1935 | researchgate.net |

Table 1: Arrhenius Parameters for the Thermal Decomposition of Diisopropyl Methylphosphonate (DIMP).

The hydrolysis of phosphonate esters is another important reaction class for which kinetic data is often sought. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom. For a series of dialkyl α-hydroxybenzylphosphonates, the hydrolysis was found to follow pseudo-first-order kinetics, with electron-withdrawing substituents generally increasing the reaction rate. nih.gov While these are not direct data for this compound, they highlight the types of kinetic analyses performed on related compounds.

Thermodynamic parameters for the decomposition of isopropyl acetate (B1210297) and its derivatives have been calculated using computational methods, providing insights into the energetics of such reactions. nih.gov For the thermal decomposition of these esters, the reactions are generally endothermic. nih.gov Similar computational studies would be necessary to determine the specific thermodynamic parameters for the decomposition of this compound.

Advanced Analytical Methods for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of diisopropyl isopropylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound by providing information about the chemical environment of its constituent atoms, primarily hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P). mdpi.comst-andrews.ac.uk

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The isopropyl groups attached to the oxygen atoms and the isopropyl group directly bonded to the phosphorus atom exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons and the phosphorus atom.

A representative ¹H NMR spectrum of a related compound, diisopropyl phosphonate (B1237965), shows a doublet at approximately 6.80 ppm, which is attributed to the proton directly attached to the phosphorus atom, with a large coupling constant (J) of about 687.7 Hz due to the direct ¹H-¹³P coupling. rsc.org The methine protons (CH) of the isopropoxy groups appear as a multiplet around 4.70 ppm, while the methyl protons (CH₃) of the isopropoxy groups produce a doublet around 1.33 ppm. rsc.org

Detailed analysis of a similar compound, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, using a 400.3 MHz spectrometer in d₆-DMSO, showed the isopropoxy groups to be diastereotopic, resulting in two closely overlapping heptets in the ¹H{³¹P} spectrum at δH 4.61 and 4.60 ppm with a ³JHH of 6.1 Hz. mdpi.comresearchgate.net The hydrogen atom on the α-carbon appeared as a complex multiplet, which simplifies upon phosphorus decoupling. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Data for Diisopropyl Phosphonate Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| P-H | ~6.80 | Doublet | J(H,P) ≈ 688 |

| O-CH(CH₃)₂ | ~4.70 | Multiplet | |

| O-CH(CH₃ )₂ | ~1.33 | Doublet |

Note: Data is based on diisopropyl phosphonate and may vary slightly for this compound. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In this compound, distinct signals are expected for the methine and methyl carbons of the three isopropyl groups. The carbon atoms will exhibit coupling with the phosphorus atom, resulting in doublets. For instance, in tetraisopropyl pyridine-2,6-diylbis(phosphonate), the methine carbon of the isopropoxy group appears as a doublet at 71.53 ppm with a coupling constant (J) of 6.1 Hz. rsc.org The methyl carbons show as singlets at 23.56 and 23.32 ppm. rsc.org In another related structure, the methine carbons of the isopropoxy groups appeared as two distinct doublets at δC 70.8 and 70.6 ppm, with J-coupling of 7.2 and 7.0 Hz, respectively. researchgate.net

Table 2: Representative ¹³C NMR Data for Isopropyl Phosphonate Derivatives

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| O-C H(CH₃)₂ | ~71 | Doublet | J(C,P) ≈ 6-7 |

| O-CH(C H₃)₂ | ~23 | Singlet/Doublet |

Note: Data is based on related isopropyl phosphonate compounds and may vary for this compound. rsc.orgresearchgate.net

³¹P NMR is a highly specific technique for phosphorus-containing compounds. wikipedia.org this compound will show a single resonance in the ³¹P NMR spectrum, and its chemical shift provides information about the electronic environment of the phosphorus atom. The chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.org For diisopropyl phosphonate, the ³¹P NMR chemical shift is observed at approximately 4.63 ppm in CDCl₃. rsc.org In a similar compound, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, a sharp singlet was observed at δP 20.2 ppm in the ³¹P{¹H} NMR spectrum. mdpi.com The wide chemical shift range in ³¹P NMR allows for clear distinction between different phosphorus-containing species. huji.ac.il

Table 3: Representative ³¹P NMR Chemical Shift Data for Isopropyl Phosphonate Derivatives

| Compound | Chemical Shift (δ) ppm | Solvent |

| Diisopropyl phosphonate | 4.63 | CDCl₃ |

| Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate | 20.2 | d₆-DMSO |

Note: The chemical shift is sensitive to the solvent and the specific structure of the phosphonate. mdpi.comrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O (phosphoryl), P-O-C, and C-H bonds. The P=O stretching vibration typically appears as a strong band in the region of 1250-1265 cm⁻¹. rsc.org The P-O-C stretching vibrations are usually found in the 1000-1100 cm⁻¹ region. The C-H stretching and bending vibrations from the isopropyl groups will be observed in their characteristic regions, typically around 2850-3000 cm⁻¹ for stretching. vscht.cz For example, the IR spectrum of tetraisopropyl pyridine-2,6-diylbis(phosphonate) shows strong P=O bands at 1263 and 1250 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Medium to Strong |

| P=O stretch | 1250-1265 | Strong |

| P-O-C stretch | 1000-1100 | Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular environment. rsc.orgvscht.cz

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. researchgate.net When this compound is analyzed by MS, it will first be ionized to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. researchgate.net

Subsequent fragmentation of the molecular ion produces a series of fragment ions that are characteristic of the compound's structure. For a related compound, di-isopropyl methyl phosphonate (DIMP), characteristic fragment ions are observed at m/z 165, 139, 123, 97, and 79. mdpi.com The base peak is at m/z 97, corresponding to the loss of both isopropyl groups. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. For instance, in the HRMS data of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, the sodium adduct [M+Na]⁺ was observed at m/z 321.1225. mdpi.com

Table 5: Predicted and Observed Mass Spectrometry Data for Phosphonate Derivatives

| Ion | m/z (DIMP) | m/z (Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate) | Description |

| [M+H]⁺ | - | - | Protonated molecule |

| [M+Na]⁺ | - | 321.1225 | Sodium adduct |

| [M - C₃H₇]⁺ | 139 | - | Loss of an isopropyl group |

| [M - OC₃H₇]⁺ | 123 | - | Loss of an isopropoxy group |

| [CH₆PO₃]⁺ | 97 | - | Loss of both isopropyl groups (DIMP) |

Note: Fragmentation patterns are specific to the compound and the ionization technique used. mdpi.commdpi.com

Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) is a rapid and highly sensitive analytical technique that separates ions based on their size, shape, and charge in a drift gas under the influence of an electric field. mdpi.com It is widely used for the trace detection of vapors from a variety of compounds in air, as well as in liquid and solid samples. mdpi.com A key advantage of IMS is its speed, with a single spectrum typically acquired in milliseconds, and its excellent sensitivity, with detection limits in the low parts-per-billion by volume (ppbv) range for many chemicals. mdpi.com

For the detection of this compound, IMS has demonstrated a limit of detection (LoD) of 0.24 ppbv and a limit of quantification (LoQ) of 0.80 ppbv. nih.gov The identification of this compound by IMS is based on the formation of two product ion peaks: a monomer and a dimer. nih.gov The integration of IMS with mass spectrometry (IMS-MS) provides an additional dimension of separation, which can help to resolve co-eluting analytes and lead to cleaner mass spectra. nih.gov This is particularly beneficial for the analysis of complex mixtures. nih.gov High-resolution IMS can further enhance the separation of structurally similar molecules. fda.gov

| Parameter | Value |

|---|---|

| Limit of Detection (LoD) | 0.24 ppbv |

| Limit of Quantification (LoQ) | 0.80 ppbv |

| Linear Response Range | Up to 10 ppbv |

| Saturation | >500 ppbv |

Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Proton transfer reaction mass spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time online monitoring of volatile organic compounds (VOCs). ionicon.comwikipedia.org This technique utilizes H₃O⁺ as the primary reagent ion, which undergoes proton transfer reactions with most organic compounds that have a higher proton affinity than water. nih.gov This results in a soft ionization process with minimal fragmentation, simplifying the resulting mass spectra. ionicon.com

The implementation of high-resolution time-of-flight mass spectrometry (ToF-MS) with PTR-MS has significantly improved the ability to distinguish between isobaric compounds. nih.gov PTR-MS is an extremely sensitive technique, capable of detecting compounds at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. montrose-env.com While direct application data for this compound is not prevalent, the principles of PTR-MS make it a highly suitable candidate for its sensitive and real-time detection, especially in air monitoring applications. nih.gov

Chromatographic Separation Methods

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture for qualitative and quantitative analysis. nih.govjournalagent.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. nih.govjournalagent.com Several chromatographic methods are employed in the analysis of organophosphonates.

The choice of chromatographic method depends on the properties of the analyte. nih.govjournalagent.com For volatile compounds like this compound, gas chromatography is a primary choice. mdpi.com For less volatile or thermally unstable compounds, liquid chromatography is preferred. nih.govjournalagent.com

Different types of chromatography are based on various separation mechanisms:

Adsorption Chromatography: Separation is based on the differential adsorption of components onto a solid stationary phase. creative-proteomics.com

Partition Chromatography: Separation relies on the partitioning of components between a liquid stationary phase and a mobile phase.

Ion-Exchange Chromatography: This method separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. nih.gov

Size-Exclusion Chromatography: Molecules are separated based on their size and shape. nih.govjournalagent.com

Affinity Chromatography: This highly specific method uses the unique binding affinity between a molecule and a ligand immobilized on the stationary phase. creative-proteomics.com

In the context of organic phosphonate compounds, chiral stationary phases (CSPs) have been used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.net This demonstrates the versatility of chromatographic techniques in resolving complex mixtures of these compounds.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a primary technique for the analysis of this compound and related organophosphorus compounds. nih.govcromlab-instruments.es The method's high resolution and sensitivity make it ideal for separating volatile and semi-volatile compounds from complex mixtures.

Detailed research findings for the analysis of a closely related compound, Di-isopropyl methyl phosphonate (DIMP), provide a strong reference for the conditions applicable to this compound. The separation is typically achieved using a narrow-bore capillary column with a low-polarity stationary phase. mdpi.com The use of a mass selective detector allows for sensitive detection and confident identification based on the mass spectrum of the analyte. cromlab-instruments.es

A study on DIMP demonstrated successful analysis using a GC-MS system with the following parameters:

| Parameter | Value |

| Column | Thermo Scientific TraceGOLD™ TG-5SilMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min mdpi.com |

| Inlet Temperature | 200°C mdpi.com |

| Temperature Program | Initial 60°C (1 min hold), ramp at 5°C/min to 110°C mdpi.com |

| MS Transfer Line Temp | 200°C mdpi.com |

| Detector | Mass Spectrometer (Full Scan Mode, 50-250 Da) mdpi.com |

| Retention Time (DIMP) | Approximately 8.5 minutes mdpi.com |

This data was generated for Di-isopropyl methyl phosphonate (DIMP), a structural analog of this compound.

The mass spectrum for DIMP under these conditions shows characteristic fragmentation patterns, with major peaks observed at mass-to-charge ratios (m/z) of 97 (base peak), 123, 79, 139, and 165. mdpi.com This spectral information is vital for the unambiguous identification of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of organophosphorus compounds, especially those that may be thermally unstable. chromatographyonline.com While specific applications for this compound are not extensively detailed in readily available literature, methods developed for similar phosphonates can be adapted.

For instance, a reverse-phase (RP) HPLC method has been described for the analysis of Diisopropyl (cyanomethyl)phosphonate. sielc.com This method utilizes a C18 column, which is common for separating moderately polar to non-polar compounds.

Typical HPLC Parameters for a Related Phosphonate:

| Parameter | Condition |

| Compound | Diisopropyl (cyanomethyl)phosphonate sielc.com |

| Mode | Reverse Phase (RP) sielc.com |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid sielc.com |

| Note | For Mass Spectrometry (MS) compatible applications, formic acid can replace phosphoric acid. sielc.com |

HPLC offers versatility, and its separation can be tailored by adjusting the mobile phase composition and gradient. chromatographyonline.com For this compound, a mobile phase consisting of a mixture of acetonitrile and water would likely be a suitable starting point for method development on a C18 column. Detection can be achieved using a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). oatext.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method often used for qualitative analysis, reaction monitoring, and determining appropriate solvent systems for column chromatography. du.ac.ingpi.ac.in It involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). mit.edu

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. du.ac.in For a non-polar compound like this compound, a non-polar solvent system would be used with a polar stationary phase like silica gel. The compound would travel further up the plate (higher Retention Factor, Rf value) compared to more polar impurities. mit.edu

General TLC Procedure:

Plate Preparation: A baseline is lightly drawn near the bottom of a silica gel TLC plate. mit.edu

Sample Application: A dilute solution of the sample is spotted onto the baseline. gpi.ac.in

Development: The plate is placed in a chamber containing a small amount of the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent moves up the plate via capillary action. mit.edu

Visualization: After development, the plate is dried. Since this compound is not colored, visualization can be achieved using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or iodine vapor). mit.edunih.gov

TLC is an effective tool for quickly checking the purity of a sample or identifying the presence of different components in a mixture. fishersci.ca

Development of Trace Detection and Quantification Methods

The ability to detect and quantify minute amounts of this compound is critical for various applications, including environmental monitoring and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for trace-level quantification due to its exceptional sensitivity and selectivity. nih.govnih.gov

Research on the simulant compound DIMP has established robust methods for its detection at trace levels. These studies provide valuable data on the limits of detection (LOD) and quantification (LOQ) achievable with modern instrumentation. The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com

Trace Detection and Quantification Limits for DIMP (by GC-MS):

| Parameter | Value |

| Concentration Range | 1.5 to 150 µg/mL nih.gov |

| Limit of Detection (LOD) | 0.21 µg/mL nih.gov |

| Limit of Quantification (LOQ) | 0.62 µg/mL nih.gov |

| Lowest Measured Amount | 1.5 ng nih.gov |

This data was generated for Di-isopropyl methyl phosphonate (DIMP), a structural analog of this compound.

These findings demonstrate that GC-MS provides the necessary sensitivity for trace analysis, enabling the detection and quantification of the compound at parts-per-billion (ppb) levels or lower in various samples. nih.gov

Analytical Method Validation and Interference Studies

To ensure that an analytical method provides reliable and accurate results, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. koreascience.kr Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. rcaap.pt For GC-MS, selectivity is very high, as identification is based on both retention time and the unique mass spectrum of the compound. mdpi.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples. akjournals.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate), providing an indication of its reliability during normal usage. rcaap.pt

Interference Studies: When analyzing samples from complex matrices (e.g., environmental or biological samples), interference from other compounds is a significant challenge. nih.govmdpi.com These interferences can co-elute with the target analyte, leading to inaccurate quantification or false positives. cromlab-instruments.esscirp.org

Strategies to mitigate interference include:

Sample Preparation: Utilizing cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis. nih.govnih.gov

High-Resolution Chromatography: Employing high-efficiency capillary GC columns to achieve better separation of the analyte from interfering peaks. cromlab-instruments.es

Selective Detectors: Using mass spectrometry in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances selectivity and reduces the impact of matrix interference. nih.gov

For this compound, potential interferents could include other organophosphorus compounds, pesticides, or plasticizers that might be present in a sample. A thorough method validation, including interference studies with structurally similar compounds, is essential for a reliable analytical procedure. cromlab-instruments.es

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Thermal Decomposition PathwaysNo studies detailing the thermal decomposition pathways, products, or kinetics for diisopropyl isopropylphosphonate have been published. Research on the thermal degradation of other organophosphorus compounds, such as DIMP, indicates that decomposition typically proceeds via the elimination of alkene groups, but this cannot be directly assumed for this compound without specific experimental evidence.

The environmental fate and degradation of this compound are currently unknown based on publicly available scientific research. Each potential degradation pathway, from microbial action to abiotic processes like hydrolysis and photolysis, lacks specific data for this compound. Future research would be necessary to fill these significant knowledge gaps and to understand the behavior and persistence of this compound in the environment.

Environmental Persistence and Mobility Assessment

Persistence:

The persistence of DIIP in the environment is determined by its resistance to various degradation processes. As an organophosphonate, its ester linkages are susceptible to cleavage through hydrolysis. The rate of hydrolysis for organophosphorus compounds is known to be significantly influenced by pH and temperature. Generally, hydrolysis is faster under alkaline conditions. For instance, studies on the enzymatic hydrolysis of the structurally similar compound Diisopropyl fluorophosphate (B79755) have shown that it can be rapidly hydrolyzed under specific conditions. While abiotic hydrolysis is a key degradation pathway, biodegradation is often the most significant process for the ultimate removal of organophosphonates from the environment. The presence of a direct carbon-phosphorus (C-P) bond in phosphonates can make them more resistant to degradation compared to phosphate (B84403) esters. However, various microorganisms have been shown to possess the enzymatic machinery to cleave the C-P bond, utilizing the compound as a source of phosphorus or carbon. The rate of biodegradation is highly dependent on environmental conditions such as the presence of adapted microbial populations, temperature, pH, and nutrient availability.

Table 1: Expected Degradation Pathways and Influencing Factors for this compound

| Degradation Pathway | Description | Key Influencing Factors |

| Abiotic Hydrolysis | Cleavage of the isopropyl ester bonds, leading to the formation of isopropyl alcohol and isopropylphosphonic acid. | pH (rate generally increases with increasing alkalinity), Temperature |

| Biodegradation | Microbial breakdown of the molecule. This can involve the cleavage of the C-P bond by specialized enzymes (e.g., C-P lyases) or the initial transformation of the isopropyl groups. | Presence of adapted microbial communities, Temperature, pH, Oxygen availability (aerobic vs. anaerobic conditions), Nutrient availability |

Mobility:

The mobility of DIIP in soil and aquatic systems is primarily governed by its tendency to adsorb to soil organic carbon and clay particles. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and sediment, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc value suggests high mobility.

Specific experimental Koc values for DIIP are not available. However, Koc can be estimated using Quantitative Structure-Activity Relationships (QSARs) based on properties like the octanol-water partition coefficient (Kow). Given its structure with isopropyl groups, DIIP is expected to have a moderate degree of hydrophobicity, which would suggest a moderate potential for sorption to organic matter.

Table 2: Qualitative Mobility Classification Based on Estimated Soil Sorption Coefficient (Koc)

| Estimated Log Koc Range | Mobility Class | Potential for Leaching to Groundwater |

| < 2.0 | Very High to High | High |

| 2.0 - 3.0 | Moderate | Moderate |

| 3.0 - 4.0 | Low | Low |

| > 4.0 | Slight to Immobile | Very Low |

Note: This table presents a general classification. The actual mobility of this compound would depend on a measured or accurately estimated Koc value and specific soil and environmental conditions.

Modeling of Environmental Fate

Environmental fate models are valuable tools for predicting the distribution, concentration, and persistence of chemicals in various environmental compartments such as air, water, soil, and sediment. These models integrate the physicochemical properties of a substance with information about environmental conditions and release scenarios to simulate its environmental behavior over time.

For a compound like this compound, a variety of models could be employed to assess its environmental fate. These range from simple screening-level models to more complex, site-specific multimedia models. The choice of model depends on the assessment's objective, the available data, and the desired level of detail.

Commonly used models for organic chemicals, including organophosphorus compounds, include:

Fugacity Models (e.g., EQC, ChemCAN): These models are based on the concept of fugacity (the "escaping tendency" of a chemical) and are used to predict the partitioning of a chemical between different environmental compartments at equilibrium. They are useful for understanding the general distribution of a chemical in a defined environment.

Transport and Transformation Models (e.g., PRZM, TOXSWA): These models are often used for pesticides and other agrochemicals to simulate their movement and degradation in soil and surface water. They can predict concentrations in runoff and leaching, providing more dynamic and detailed assessments of water contamination potential.

Multimedia Fate and Transport Models (e.g., CalTOX, GCI): These are comprehensive models that simulate the movement and transformation of chemicals in a multi-compartment environment (air, water, soil, sediment, biota), considering various transport and degradation processes simultaneously.

To effectively run these models for this compound, a set of key input parameters is required. As specific experimental data for DIIP is limited, many of these parameters would need to be estimated using QSAR models or by using data from structurally similar surrogate compounds.

Table 3: Key Input Parameters for Environmental Fate Modeling of this compound

| Parameter | Description | Status for this compound |

| Molecular Weight | The mass of one mole of the substance. | Known |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Likely available or can be estimated |

| Water Solubility | The maximum concentration of the compound that can dissolve in water. | Likely available or can be estimated |

| Octanol-Water Partition Coefficient (Kow) | A measure of the compound's hydrophobicity. Used to estimate Koc and bioaccumulation. | Can be estimated using QSARs |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | A measure of the compound's tendency to sorb to soil organic matter. | Not experimentally determined; can be estimated from Kow |

| Henry's Law Constant | A measure of the partitioning of a compound between air and water. | Can be estimated |

| Abiotic Hydrolysis Rate Constant | The rate at which the compound degrades in water due to reaction with water. | Not experimentally determined; can be estimated or inferred from similar compounds |

| Biodegradation Rate Constant (in soil and water) | The rate at which the compound is degraded by microorganisms. | Not experimentally determined; would require specific studies or be based on surrogate data |

| Photodegradation Rate Constant | The rate at which the compound is degraded by sunlight. | Likely to be of minor importance compared to hydrolysis and biodegradation for this compound class |

Environmental Remediation and Mitigation Strategies for Diisopropyl Isopropylphosphonate

The environmental persistence and potential for contamination by organophosphorus compounds like diisopropyl isopropylphosphonate necessitate the development of effective remediation and mitigation strategies. Research into various physical, chemical, and biological methods aims to neutralize and remove such compounds from soil and water, addressing the challenges posed by their stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. chemrxiv.org These methods are used to solve the electronic Schrödinger equation, providing information about electron densities, molecular geometries, and energies. chemrxiv.org For organophosphonates like diisopropyl isopropylphosphonate, these calculations are invaluable for predicting stable conformations, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) has become a widely used quantum chemical method due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are instrumental in studying the adsorption and decomposition of organophosphonates on various surfaces. For instance, studies on the decomposition of DIMP on cerium oxide (CeO2) surfaces have utilized DFT to model the interactions and elucidate reaction pathways. acs.org These calculations reveal that the dissociation of DIMP can occur on both pristine and hydroxylated CeO2 surfaces, with different activation energy barriers. acs.org

DFT modeling can predict the most likely sites for chemical attack and the nature of the bonding between the phosphonate (B1237965) and a surface. In the context of DIMP decomposition on γ-alumina (γ-Al2O3), DFT calculations within a molecular dynamics framework show that the molecule adsorbs onto the surface through the phosphoryl (P=O) oxygen and one of the ester (P-O-C) oxygens. arxiv.org This adsorption is a critical precursor to subsequent decomposition reactions. arxiv.org

Key parameters obtained from DFT calculations include adsorption energies, bond lengths of the adsorbed species, and activation energy barriers for decomposition steps.

Table 1: Illustrative DFT-Calculated Parameters for DIMP Adsorption on γ-Al2O3 (Note: This table is based on findings for DIMP as a proxy for this compound)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Adsorption Energy | The energy released upon adsorption of the molecule onto the surface. | Varies with temperature and surface site |

| Al-O (P=O) bond length | The distance between a surface aluminum atom and the phosphoryl oxygen upon adsorption. | ~1.9 - 2.1 Å |

This interactive table provides examples of the types of data generated through DFT calculations in studies of organophosphonate-surface interactions.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. chemrxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide benchmark data for more approximate methods like DFT. chemrxiv.orgresearchgate.net

Ab initio studies on organophosphorus compounds are crucial for obtaining accurate thermochemical data (like enthalpies of formation) and for mapping out potential energy surfaces of reactions. researchgate.net For example, high-level ab initio calculations have been used to determine the energetics of various intermediates and transition states in the decomposition of organophosphonates. acs.org These calculations are particularly important for reactions where experimental data is scarce or difficult to obtain due to the reactive nature of the species involved. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ijcce.ac.ir Ab initio molecular dynamics (AIMD), in particular, combines MD with quantum chemical calculations (like DFT) to compute the forces between atoms on-the-fly. researchgate.net This approach is especially powerful for modeling chemical reactions and dynamics in complex systems.

A significant application of AIMD has been in simulating the high-temperature decomposition of DIMP on metal oxide surfaces like γ-Al2O3. arxiv.orgacs.org In these simulations, a single DIMP molecule is placed near the alumina (B75360) surface, and its trajectory is followed at various temperatures (e.g., from 200 °C to 1000 °C). arxiv.org The simulations show that DIMP rapidly adsorbs onto the surface at all tested temperatures. acs.org At higher temperatures (e.g., 700–1000 °C), the simulations reveal the spontaneous decomposition of the adsorbed DIMP molecule. arxiv.org These simulations provide a time-resolved, atomistic view of the entire process, from initial adsorption to the breaking and forming of chemical bonds during decomposition. arxiv.org

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is a central goal of computational chemistry. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" between reactants and products. Identifying the geometry and energy of the transition state is key to calculating the activation energy (or reaction barrier), which determines the rate of the reaction.

Computational methods, particularly DFT, are used to locate and characterize these transition state structures. For the decomposition of DIMP on γ-Al2O3, a key reaction is the elimination of propene. acs.org Metadynamics, an enhanced sampling technique used in conjunction with AIMD, has been employed to calculate the free energy profile for this reaction. acs.org These calculations identify the transition state associated with the C-O bond cleavage of an isopropoxy group and the subsequent formation of propene. acs.org

By mapping out the energies of all species along a proposed reaction coordinate, computational chemistry can reveal the most favorable reaction pathway. The primary decomposition pathway identified for DIMP on γ-Al2O3 at high temperatures is a propene elimination reaction. acs.org

The process can be summarized as:

Adsorption: The DIMP molecule adsorbs onto the alumina surface via its phosphoryl and ester oxygen atoms. arxiv.org

Activation: An isopropoxy group interacts with the surface. The C-O bond of this group elongates and eventually breaks.

Elimination: A hydrogen atom is transferred from the isopropyl group, leading to the formation of a stable propene molecule, which then desorbs from the surface. The remaining fragment of the DIMP molecule stays adsorbed. acs.org

Metadynamics simulations show that the free energy barrier for this decomposition pathway decreases as the temperature increases, explaining why the reaction proceeds more rapidly at higher temperatures. acs.org

Table 2: Illustrative Free Energy Barriers for DIMP Decomposition via Propene Elimination at Various Temperatures (Note: This table is based on findings for DIMP as a proxy for this compound and demonstrates the type of data generated from metadynamics simulations)

| Temperature (°C) | Calculated Free Energy Barrier (kcal/mol) |

|---|---|

| 700 | ~25-30 |

| 800 | ~20-25 |

| 900 | ~15-20 |

This interactive table illustrates how computational methods can quantify the effect of temperature on reaction energetics.

Prediction of Kinetic Parameters

Computational chemistry provides powerful tools for predicting the kinetic parameters of chemical reactions, offering insights into reaction mechanisms and rates without the need for physical experimentation. For organophosphorus compounds like this compound, theoretical studies often focus on decomposition pathways, which are crucial for understanding their stability and thermal behavior.

Kinetic studies on organophosphorus compounds frequently involve modeling pyrolysis experiments. researchgate.netdtic.mil For instance, the kinetic features of the unimolecular elimination of di-isopropyl methylphosphonate (B1257008) (DIMP), a compound structurally similar to this compound, have been investigated. researchgate.netdtic.mil Such studies propose rate constants for different elimination pathways, such as four- and six-center eliminations. dtic.mil The decomposition of DIMP in nitrogen has been studied in atmospheric flow reactors at temperatures between 700 and 800 K, identifying key decomposition products like propylene (B89431) and isopropanol (B130326). researchgate.net

Computational methods, such as the CBS-QB3 level of theory, have been employed to investigate the kinetics of reactions involving organophosphorus compounds. researchgate.net These calculations help in determining thermochemical properties and reaction rate constants. researchgate.netnih.gov For example, a computational study on the decomposition of triethyl phosphate (B84403) (TEP), another related organophosphorus compound, used the B3LYP/6-311G(2d,d,p) theory level for transition state optimization to derive Arrhenius coefficients. researchgate.net These theoretical approaches are validated by comparing the results with experimental data, allowing for the refinement of kinetic models. researchgate.net

A comprehensive combustion mechanism for organophosphorus compounds has been developed, incorporating data from theoretical estimations and experimental studies. dtic.mil This mechanism includes numerous phosphorus-containing compounds and their reactions, with rate constants proposed for various decomposition channels, including radical reactions and molecular eliminations. dtic.mil

Table 1: Computational Methods in Kinetic Parameter Prediction for Organophosphorus Compounds

| Computational Method | Application | Reference |

| CBS-QB3 Level of Theory | Investigation of reaction kinetics and unimolecular decomposition. | researchgate.net |

| B3LYP/6-311G(2d,d,p) | Transition state optimization for deriving Arrhenius coefficients. | researchgate.net |

| BAC-MP4 Method | Estimation of thermochemistry for organophosphorus compounds. | dtic.mil |

| PM3 Semi-empirical Method | Estimation of thermochemistry for new organophosphorus compounds. | dtic.mil |

Structure-Reactivity Relationship Studies via Computation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Ecotoxicity Relationship (QEcoSAR) studies are computational methodologies used to establish a relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For phosphonates, these studies have revealed that their toxicity is often influenced by steric and molecular geometry, which can lead to the inhibition of enzymes like cholinesterase. nih.gov

In a study involving a series of 60 phosphonates, molecular and quantum mechanics calculations were used to derive structural features that were then related to toxicity data. nih.gov Such models, often validated using multiple linear regression (MLR), help in understanding the structural parameters that govern the reactivity and biological interactions of these compounds. nih.gov The theoretical results from these studies can indicate the crucial role of specific atoms, such as the oxygen atom of the P=O group, in the interaction mechanism between the phosphonate and its biological target. nih.gov

Quantum chemical descriptors, including frontier molecular orbitals (HOMO, LUMO), Hirshfeld charges, and molecular electrostatic potential, are calculated using methods like density functional theory (DFT). nih.gov These descriptors are then correlated with experimental data to build predictive models for the toxicity of phosphonate derivatives. nih.gov For example, a proposed model predicted the toxicity of phosphonates based on the molecule's volume (V), the charge of the most electronegative atom (q), and the eigenvalue of the HOMO. nih.gov These computational approaches provide insights into how modifications in the structure of this compound could affect its reactivity and potential biological activity.

Table 2: Descriptors Used in QSAR/QSPR Studies of Phosphonates

| Descriptor Type | Examples | Application | Reference |

| Quantum Chemical | HOMO, LUMO, Hirshfeld charges, Molecular electrostatic potential | Interpreting chemical reactivity and predicting toxicity. | nih.gov |

| Steric & Geometric | Molecular volume (V) | Correlating structure with cholinesterase inhibition and toxicity. | nih.govnih.gov |

| Topological | Not specified | Affecting binding energy and inhibitory ability. | nih.gov |

| Polarity | Not specified | Influencing binding energy and inhibitory ability. | nih.gov |

Artificial Intelligence and Machine Learning in Synthesis Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, offering powerful tools for designing synthetic routes and predicting reaction outcomes. nih.gov These technologies are particularly valuable for complex molecules like this compound.

For a compound like this compound, a data-driven retrosynthetic analysis would involve an AI algorithm searching through millions of documented reactions to find suitable disconnections and corresponding synthetic steps. nih.gov This process can identify established synthesis routes, such as the Michaelis-Arbuzov reaction, which is a common method for forming carbon-phosphorus bonds. organic-chemistry.org The AI can also suggest novel routes that a human chemist might not consider. synthiaonline.com The success of these AI tools often depends on the quality and size of the reaction data they are trained on, and a hybrid approach that combines AI with expert chemical knowledge can be particularly effective. synthiaonline.com

Beyond proposing synthetic routes, machine learning models can also predict the outcomes of specific chemical reactions. nih.gov For the synthesis of this compound, this could involve predicting the yield of a reaction or identifying potential side products. These predictive models are trained on large datasets of reactions and learn the complex relationships between reactants, reagents, and reaction conditions. arxiv.orgresearchgate.net

Recurrent Neural Networks (RNNs) with attention models have been used to sample the chemical space of organophosphorus molecules and predict molecules with desired properties. arxiv.orgresearchgate.net While the applicability of machine learning across all types of chemical reactions is still an area of active research, these models have shown promise in assisting chemists. nih.gov The development of more sophisticated chemical descriptors is expected to further improve the accuracy of these prediction models. nih.gov For the synthesis of phosphonates, ML models could be used to optimize reaction conditions, such as the choice of catalyst or solvent, to maximize the yield of this compound. nih.gov

Information on "this compound" for Specified Applications is Not Available in Publicly Accessible Sources

Following a comprehensive review of scientific literature, chemical databases, and industrial publications, it has been determined that specific research findings and application data for the chemical compound This compound in the requested contexts are not available. The requested article focusing on its roles in flame retardants, lubricant systems, and functional materials development cannot be generated due to a lack of source material on this specific chemical for these uses.

A significant point of clarification is the frequent confusion between This compound and a related but distinct chemical, diisopropyl phosphonate . This ambiguity is prevalent in numerous online databases and commercial listings, which often mislabel one compound as the other.

To clarify the distinction:

This compound : This is a true phosphonate with a direct carbon-to-phosphorus (C-P) bond.

Molecular Formula : C₉H₂₁O₃P

CAS Number : 3759-39-5

Structure : Features two isopropoxy groups and one isopropyl group bonded to a central phosphorus atom.

Diisopropyl Phosphonate : This compound is more accurately named diisopropyl hydrogen phosphite (B83602) and exists in tautomeric equilibrium. It is a common precursor in chemical synthesis.

Molecular Formula : C₆H₁₅O₃P

CAS Number : 1809-20-7

Structure : Features two isopropoxy groups and a hydrogen atom bonded to the phosphorus (P-H bond).

While the general class of organophosphorus compounds, including various phosphonates and phosphates, is widely researched and utilized in the fields outlined in the request, no specific studies or data sheets detailing the performance or integration of true This compound (CAS 3759-39-5) could be located for the following applications:

Applications in Advanced Materials and Industrial Contexts Non Pharmaceutical

Functional Materials Development (including Polymer Additive Research and Material Composite Engineering)

Therefore, providing a thorough, informative, and scientifically accurate article that adheres to the strict outline and focuses solely on diisopropyl isopropylphosphonate is not possible at this time.

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic methodologies for diisopropyl isopropylphosphonate, and how can hazards be mitigated during synthesis?

this compound is typically synthesized via phosphorylation reactions involving isopropyl alcohol and phosphorus-derived intermediates. A common approach involves reacting diisopropylphosphite with alkyl halides or fluorinating agents under controlled conditions . Prior to synthesis, conduct a rigorous hazard analysis (e.g., reactivity of intermediates, toxicity of byproducts) and implement engineering controls such as inert atmospheres and cold traps to manage exothermic reactions . Safety protocols should align with guidelines from Prudent Practices in the Laboratory (e.g., fume hoods, personal protective equipment) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

- Storage : Store in airtight containers under nitrogen at ≤4°C to minimize degradation . Toxicity data from analogous compounds (e.g., diisopropyl fluorophosphate) suggest acute neurotoxic effects at low doses, necessitating strict exposure limits .

Q. How is this compound characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) : P NMR is critical for identifying phosphorus environments (δ ~20–30 ppm for phosphonates). H and C NMR resolve isopropyl and backbone proton signals .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ions (e.g., [M+H]) and fragmentation patterns, though reference libraries for this specific compound are limited .

- Infrared (IR) Spectroscopy : Peaks at 1250–1150 cm (P=O stretch) and 1050–950 cm (P-O-C) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculations predict transition states and energetics for phosphorylation steps. For example, modeling the nucleophilic substitution between diisopropylphosphite and isopropyl iodide can identify solvent effects (e.g., THF vs. DMF) on reaction rates . Molecular dynamics simulations further clarify steric hindrance from isopropyl groups, which may necessitate elevated temperatures (~80°C) for completion .

Q. What analytical strategies resolve contradictions in toxicity data for organophosphonate derivatives?

Discrepancies in LD values (e.g., 0.0027–6.4 mg/kg for diisopropyl fluorophosphate) often arise from purity variations, solvent carriers, or species-specific metabolic pathways . To address this:

- Purity Assessment : Use HPLC-MS to quantify impurities (e.g., residual alkyl halides) .

- In Vivo/In Vitro Correlation : Compare acetylcholinesterase inhibition assays (in vitro) with rodent toxicity studies (in vivo) to isolate compound-specific effects .

Q. How do regulatory guidelines impact experimental design for environmental fate studies of this compound?

The EPA recommends assessing hydrolysis half-lives (pH 7–9) and soil adsorption coefficients (K) to predict environmental persistence . For aquatic toxicity testing, follow OECD Test Guideline 203, using Daphnia magna as a model organism. Note that this compound’s high log P (~2.5) suggests bioaccumulation potential, requiring tiered risk assessments .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?